

Application Note and Protocols for Quantitative Analysis of β-Lactamase Activity with Nitrocefin

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For Researchers, Scientists, and Drug Development Professionals

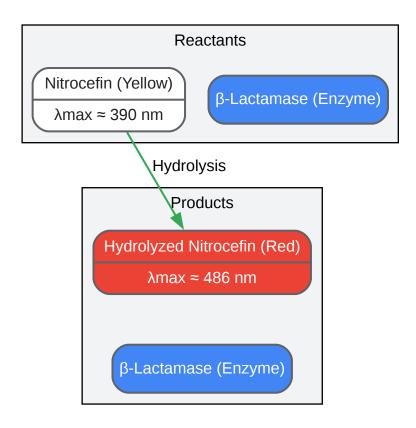
Introduction

 β -lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β -lactam antibiotics such as penicillins and cephalosporins.[1][2] These enzymes inactivate the antibiotics by hydrolyzing the amide bond in the characteristic four-membered β -lactam ring.[2] The rapid identification and characterization of β -lactamase activity are crucial for understanding antibiotic resistance mechanisms, discovering new antibiotic drugs, and developing effective β -lactamase inhibitors.[3][4] **Nitrocefin**, a chromogenic cephalosporin, is a widely used substrate for the quantitative analysis of β -lactamase activity due to its distinct color change upon hydrolysis. This application note provides detailed protocols for the quantitative analysis of β -lactamase activity using **Nitrocefin**, including the determination of enzyme kinetics and inhibitor screening.

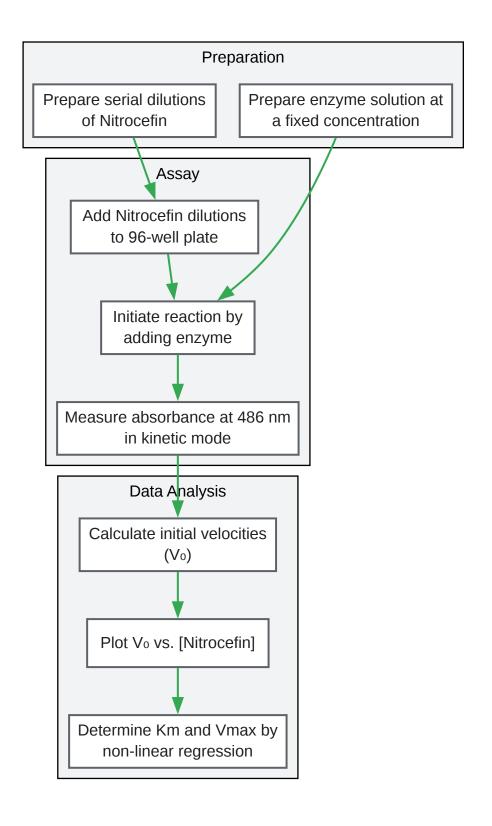
Principle of the Assay

The **Nitrocefin** assay is a simple and sensitive colorimetric method for detecting β -lactamase activity. **Nitrocefin** contains a β -lactam ring that is susceptible to hydrolysis by β -lactamases. In its intact form, **Nitrocefin** is a yellow compound with a maximum absorbance at approximately 390 nm. Upon enzymatic cleavage of the β -lactam ring by a β -lactamase, the molecular structure is altered, resulting in a red-colored product with a maximum absorbance at approximately 486-490 nm. The rate of the color change is directly proportional to the β -lactamase activity, allowing for quantitative measurement of the enzyme's catalytic efficiency.









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